molecular formula C19H20O6 B182121 Propionylshikonin CAS No. 162283-70-7

Propionylshikonin

Cat. No. B182121
M. Wt: 344.4 g/mol
InChI Key: DLBQFLWCDFTEQG-OAHLLOKOSA-N
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Description

Propionylshikonin is a derivative of shikonin, a compound found in the roots of Lithospermum erythrorhizon . It was first isolated using silica gel column chromatography and preparative TLC . The structure of this pigment was identified through NMR and mass spectrometric analysis .


Synthesis Analysis

The synthesis of propionylshikonin involves the isolation of a shikonin derivative from the roots of Lithospermum erythrorhizon . This process uses silica gel column chromatography and preparative TLC .


Molecular Structure Analysis

The molecular structure of propionylshikonin was identified using NMR and mass spectrometric analysis . In a study, it was found that propionylshikonin demonstrated stronger binding and stability than acetylshikonin .


Chemical Reactions Analysis

Shikonins, including propionylshikonin, are the main naphthoquinones in the root periderm of Echium plantagineum . These red pigments have been used as dyes or for medicinal uses since ancient times .

Scientific Research Applications

Isolation and Identification

  • Propionylshikonin, a shikonin derivative, was first isolated from the roots of Lithospermum erythrorhizon using chromatography techniques. Its structure was confirmed by NMR and mass spectrometric analysis, marking its first discovery in nature (Cho, Paik, & Hahn, 1999).

Antiviral Properties

  • Propionylshikonin has been studied for its effects on viral RNA. It was found to inhibit the binding of tobacco mosaic virus (TMV) RNA to wheat germ ribosome in vitro, with inhibition rates ranging from 26.4% to 63.6% (Chen et al., 2012).

Applications in Cancer Research

  • In cancer research, propionylshikonin has shown potential as an inhibitor of the CREBBP bromodomain, a target for anticancer drug design. Molecular dynamics simulations and energy calculations suggest stronger binding and stability of propionylshikonin compared to other derivatives (Mitra & Dash, 2018).

Pharmacological and Antioxidant Effects

  • Shikonin derivatives, including propionylshikonin, have been studied for their antioxidant activities. These compounds, except for one, exhibited significant antioxidant effects in various assays, suggesting their potential in natural antioxidant sources (Han, Xinchu, & Bi, 2008).

Anti-Inflammatory Properties

  • Shikonin derivatives, such as propionylshikonin, inhibited nitric oxide and prostaglandin E2 production in mouse macrophage cells. This indicates their potential anti-inflammatory properties, mediated through the downregulation of NF-kappaB activation (Cheng et al., 2008).

Future Directions

While specific future directions for propionylshikonin research are not outlined in the retrieved papers, its potential as an inhibitor of CREBBP bromodomain suggests it could be further explored in the context of cancer treatment .

properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQFLWCDFTEQG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936681
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionylshikonin

CAS RN

162283-70-7
Record name 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
Y Ito, K Onobori, T Yamazaki… - Chemical and …, 2011 - jstage.jst.go.jp
Tigloylshikonin, a new shikonin derivative esterified with tiglic acid ((E)-2-methylbut-2-enoic acid), was isolated as a minor pigment from a food colorant “Shikon color,” a commercial …
Number of citations: 30 www.jstage.jst.go.jp
A Albreht, I Vovk, B Simonovska, M Srbinoska - Journal of Chromatography …, 2009 - Elsevier
Nine shikonin pigments: shikonin (S), acetylshikonin (AS), propionylshikonin (PS), isobutyrylshikonin (IBS), tiglylshikonin (TS), 3,3-dimethylacrylshikonin (DAS), angelylshikonin (ANS), 2…
Number of citations: 59 www.sciencedirect.com
D Skoneczny, PA Weston, X Zhu, GM Gurr… - Molecules, 2017 - mdpi.com
… Propionylshikonin was found to be an effective antiviral agent against tobacco mosaic virus [43]. Shikonins also play an important role as potent inhibitors of plant, fungal and microbial …
Number of citations: 29 www.mdpi.com
MH Cho, YS Paik, TR Hahn - Archives of Pharmacal Research, 1999 - Springer
… The structure of the isolated pigment was identified as propionylshikonin by NMR and mass … In the present study, we firstly isolated and identified propionylshikonin from the roots of L. …
Number of citations: 19 link.springer.com
M Liao, A Li, C Chen, H Ouyang, Y Zhang, Y Xu… - … of Chromatography A, 2015 - Elsevier
… Although 1-methoxyacetylshikonin (21) shares the same molecular formula C 19 H 20 O 6 as propionylshikonin (35), a Type I shikonin, it possesses a different chemical skeleton and …
Number of citations: 28 www.sciencedirect.com
VP Bulgakov, MM Kozyrenko, SA Fedoreyev… - Fitoterapia, 2001 - Elsevier
Studies were conducted with a BK-39 callus culture of Lithospermum erythrorhizon, which produced seven shikonin derivatives (acetylshikonin, propionylshikonin, isobutyrylshikonin, β,…
Number of citations: 50 www.sciencedirect.com
JS Kim, YS Han, MH Kang - Journal of the Korean Society of Food …, 2006 - koreascience.kr
In this study, phytochemicals from the wold and cultivated Lithospermum erythrorhizon (gromwell), which has been used for medicinal purpose or natural coloring material from the old …
Number of citations: 15 koreascience.kr
SS Chen, J Lin, QB Chen, YF Liu, L Ma, CJ Li… - Pesticide biochemistry …, 2012 - Elsevier
… compound propionylshikonin on the … propionylshikonin. The inhibition rates, ranging from 26.4% to 63.6%, were detected in the bound TMV RNA with 2–10 μg/mL propionylshikonin in …
Number of citations: 2 www.sciencedirect.com
S Mitra, R Dash - Journal of Molecular Graphics and Modelling, 2018 - Elsevier
… the propionylshikonin and also to describe the mechanism of non bonded interactions between the propionylshikonin and … of propionylshikonin moiety for designing selective inhibitors. …
Number of citations: 45 www.sciencedirect.com
JC Boulos, M Rahama, MEF Hegazy, T Efferth - Cancer letters, 2019 - Elsevier
… investigate acetylshikonin and propionylshikonin as possible … , propionylshikonin showed stronger binding and stability than acetylshikonin. The interactions between propionylshikonin …
Number of citations: 137 www.sciencedirect.com

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